2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Brand Name: Vulcanchem
CAS No.: 895965-51-2
VCID: VC14745766
InChI: InChI=1S/C15H7Cl2N3OS/c16-9-5-8(6-10(17)7-9)13-19-20-14(21)11-3-1-2-4-12(11)18-15(20)22-13/h1-7H
SMILES:
Molecular Formula: C15H7Cl2N3OS
Molecular Weight: 348.2 g/mol

2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

CAS No.: 895965-51-2

Cat. No.: VC14745766

Molecular Formula: C15H7Cl2N3OS

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one - 895965-51-2

Specification

CAS No. 895965-51-2
Molecular Formula C15H7Cl2N3OS
Molecular Weight 348.2 g/mol
IUPAC Name 2-(3,5-dichlorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Standard InChI InChI=1S/C15H7Cl2N3OS/c16-9-5-8(6-10(17)7-9)13-19-20-14(21)11-3-1-2-4-12(11)18-15(20)22-13/h1-7H
Standard InChI Key QFBOZEVWNPQJEY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CC(=CC(=C4)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(3,5-Dichlorophenyl)-5H- thiadiazolo[2,3-b]quinazolin-5-one (CAS No.: 895965-51-2) features a quinazolinone core fused with a 1,3,4-thiadiazole ring at positions 2 and 3. The 3,5-dichlorophenyl group at position 2 introduces electron-withdrawing substituents, enhancing the compound’s reactivity and binding affinity. The molecular formula is C₁₅H₇Cl₂N₃OS, with a molecular weight of 348.2 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₇Cl₂N₃OS
Molecular Weight348.2 g/mol
CAS Number895965-51-2
Heterocyclic ComponentsQuinazolinone, 1,3,4-Thiadiazole

The planar structure of the quinazolinone moiety facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the thiadiazole ring contributes to hydrogen bonding and dipole interactions .

Synthetic Methodologies

One-Pot Three-Component Synthesis

A scalable and eco-friendly synthesis involves a one-pot reaction using:

  • Dimedone or 1,3-cyclohexanedione as cyclic ketones,

  • Aromatic aldehydes (e.g., 3,5-dichlorobenzaldehyde),

  • 5-Aryl-1,3,4-thiadiazol-2-amines as the thiadiazole precursor.

The reaction is catalyzed by a Lewis acid-based deep eutectic solvent (e.g., choline chloride-zinc chloride), which enhances reaction efficiency under solvent-free conditions. This method achieves yields exceeding 75% and minimizes waste generation.

Mechanistic Insights

  • Knoevenagel Condensation: The aldehyde and cyclic ketone form an α,β-unsaturated ketone intermediate.

  • Michael Addition: The thiadiazol-2-amine attacks the α,β-unsaturated system, forming a covalent bond.

  • Cyclization: Intramolecular nucleophilic attack by the thiadiazole nitrogen on the quinazolinone carbonyl group completes the fused ring system.

Biological Activities

Table 2: Comparative IC₅₀ Values of Related Compounds

Compound ClassIC₅₀ (μM)Target Cell Line
Thiadiazoloquinazolinone22.3HL-60
Triazoloquinazolinone38.3K-562
Benzimidazoquinazolinone65.7MCF-7

Data adapted from .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans), with MIC values ranging from 8–32 μg/mL. The 3,5-dichlorophenyl group enhances membrane permeability, disrupting microbial cell walls .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: The 3,5-dichloro substitution on the phenyl ring increases electrophilicity, improving DNA intercalation and enzyme inhibition .

  • Thiadiazole Moiety: The sulfur atom enhances lipid solubility, promoting cellular uptake and bioavailability .

  • Quinazolinone Core: The carbonyl group at position 5 participates in hydrogen bonding with kinase ATP-binding pockets .

Applications in Drug Discovery

Kinase Inhibitors

The compound’s ability to inhibit Aurora kinases and PDGF receptors positions it as a candidate for targeted cancer therapies. Modifications at the 2-phenyl group modulate selectivity between kinase families .

Antibacterial Agents

Structural analogs with 4-methoxy substitutions show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for combating antibiotic-resistant pathogens .

Future Directions

  • In Vivo Toxicology Studies: Assess pharmacokinetics and toxicity profiles in animal models.

  • Derivatization Strategies: Introduce hydrophilic groups (e.g., sulfonamides) to improve aqueous solubility.

  • Combination Therapies: Evaluate synergies with checkpoint inhibitors or DNA-damaging agents .

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